
5-Iodo-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an iodine atom attached to the fifth position, making it a valuable compound for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,7-naphthyridine typically involves the iodination of 1,7-naphthyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The naphthyridine core can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of organometallic reagents like Grignard reagents or organozinc compounds.
Major Products:
Substitution Reactions: Formation of 5-substituted naphthyridines.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced naphthyridine derivatives.
Cross-Coupling Reactions: Formation of new carbon-carbon bonded naphthyridine derivatives.
Applications De Recherche Scientifique
5-Iodo-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-1,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can also play a role in the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another isomer with different biological activities and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science.
5-Bromo-1,7-naphthyridine: Similar structure with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-Iodo-1,7-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and cross-coupling reactions makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H5IN2 |
|---|---|
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
5-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H |
Clé InChI |
BACXBGIUTLBODN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2N=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


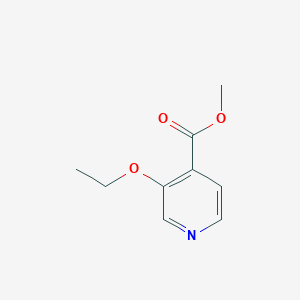
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
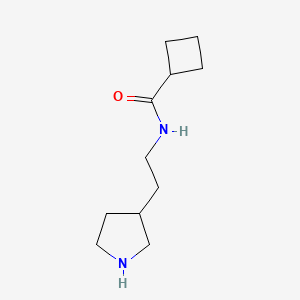

![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
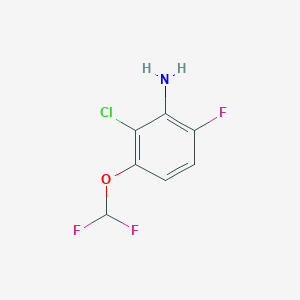

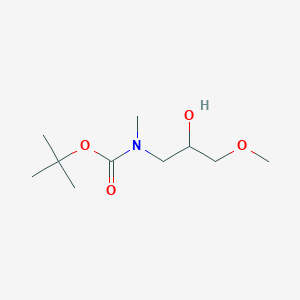
![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
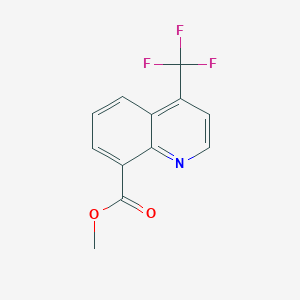
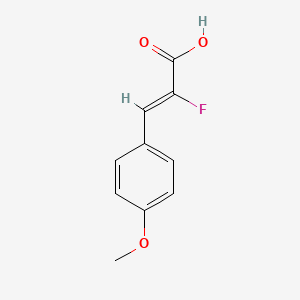
![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
